2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3-ethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDFFIRBBUFYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Ethyl 1h Pyrazol 1 Yl Propanoic Acid
Strategic Approaches to the 3-Ethyl-1H-Pyrazole Core Synthesis
The pyrazole (B372694) ring is a fundamental scaffold in many biologically active compounds. thieme.de Its synthesis and functionalization are therefore of significant interest to organic and medicinal chemists. The construction of the 3-ethyl-1H-pyrazole core, the central heterocyclic unit of the target molecule, can be achieved through various strategic methods.
Cyclization Reactions Involving Hydrazine (B178648) Derivatives and β-Diketones
A classic and direct method for synthesizing polysubstituted pyrazoles is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, a reaction first reported by Knorr in 1883. mdpi.comnih.gov This approach involves the reaction of a β-diketone with hydrazine. mdpi.com For the synthesis of a 3-ethyl-1H-pyrazole, an appropriate β-diketone precursor would be required.
The reaction typically proceeds by reacting a hydrazine derivative with a β-diketone, which can lead to a mixture of two regioisomers. mdpi.com The regioselectivity of the reaction is influenced by the substitution patterns on both the hydrazine and the β-diketone. researchgate.net For instance, the reaction of aryl or alkyl hydrazines with unsymmetrically substituted β-diketones can yield different product ratios depending on the electronic and steric nature of the substituents. researchgate.net
Recent advancements have focused on developing one-pot procedures. For example, pyrazoles can be synthesized from (hetero)arenes and carboxylic acids in a sequence that involves the in-situ formation of ketones, then β-diketones, followed by heterocyclization with hydrazine. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Key Feature | Reference |
| Hydrazine derivative | β-Diketone | Acid medium, ambient temp. | Polysubstituted pyrazole | Good yields and regioselectivity | nih.gov |
| (Hetero)arenes & Carboxylic acids | Hydrazine | TfOH/TFAA, then Knorr conditions | 3,5-disubstituted pyrazoles | One-pot sequential reaction | mdpi.com |
| α,β-alkynic aldehydes | Hydrazines & Phenylselenyl chloride | One-pot | 4-(phenylselanyl)pyrazoles | In-situ hydrazone formation and cyclization | mdpi.com |
Transition Metal-Catalyzed Coupling Reactions for Pyrazole Ring Functionalization
Modern synthetic chemistry has seen a surge in the use of transition-metal-catalyzed C-H functionalization reactions to build complexity on heterocyclic scaffolds like pyrazole. rsc.orgresearchgate.netrsc.orgelsevierpure.com These methods provide a powerful alternative to traditional cross-coupling reactions, which often necessitate pre-functionalized starting materials. rsc.orgresearchgate.netrsc.orgelsevierpure.com Direct C-H functionalization allows for the introduction of various substituents onto the pyrazole ring in a single step. rsc.orgresearchgate.netrsc.orgelsevierpure.com
Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the arylation, alkenylation, alkylation, and other functionalizations of the pyrazole C-H bonds. rsc.orgacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. researchgate.net For instance, the Lewis basic N2 atom of the pyrazole ring can act as an inherent directing group, guiding the functionalization to specific positions on the ring. researchgate.net
Recent reviews have summarized the extensive developments in this area, covering a wide range of C-C and C-heteroatom bond-forming reactions on the pyrazole core. rsc.org These strategies offer efficient and regioselective pathways to access a diverse array of functionalized pyrazoles. rsc.orgresearchgate.netrsc.orgelsevierpure.com
| Reaction Type | Catalyst | Key Feature | Reference |
| C-H Arylation | Palladium | Direct functionalization of the pyrazole core | researchgate.net |
| C-H Alkenylation/Alkynylation | Rhodium | Nondirected, regiodivergent functionalization | acs.org |
| C-H Borylation | Iridium | Provides access to borylated pyrazoles for further coupling | rsc.org |
| Annulation Reactions | Palladium | Synthesis of polycyclic heterocycles containing a pyrazole ring | rsc.org |
Regioselective Synthesis of 3-Ethyl-1H-Pyrazole Precursors
Controlling the regiochemistry during pyrazole synthesis is crucial, especially when unsymmetrical starting materials are used, as this can lead to the formation of isomeric products. researchgate.netbeilstein-journals.org Several strategies have been developed to achieve regioselective synthesis.
One approach is the use of multicomponent reactions where the assembly of the pyrazole ring from three or more starting materials is carefully controlled. beilstein-journals.orgnih.gov For example, a consecutive three-component synthesis can lead to the regioselective formation of 5-fluoroalkylpyrazoles. beilstein-journals.org Another strategy involves [3+2] cycloaddition reactions. For instance, the base-mediated cycloaddition of 2-alkynyl-1,3-dithianes and sydnones can produce polysubstituted pyrazoles with excellent regioselectivity. smolecule.comacs.org Similarly, the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with specific reaction partners offers a regioselective route to 3,5-disubstituted pyrazoles. thieme.dersc.org The choice of reactants and reaction conditions plays a pivotal role in dictating the regiochemical outcome of these cycloadditions. smolecule.com
Asymmetric Synthesis of the α-Chiral Propanoic Acid Moiety and its Integration
The introduction of the α-chiral center in the propanoic acid side chain is a critical step in the synthesis of 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid. This requires the use of asymmetric synthesis techniques to ensure the desired stereochemical outcome.
Chiral Auxiliary-Mediated Asymmetric Synthesis of the α-Carbon Stereocenter
A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction to occur from a specific face, thereby inducing chirality. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org
Chiral auxiliaries, such as Evans oxazolidinones or trans-2-phenyl-1-cyclohexanol, are widely used in asymmetric synthesis. wikipedia.org For the synthesis of an α-chiral propanoic acid, the propanoic acid moiety would be attached to the chiral auxiliary. Subsequent alkylation at the α-carbon would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched propanoic acid. This strategy is often employed in the early stages of drug development due to its reliability and versatility. wikipedia.org
Asymmetric Catalysis in Carbon-Carbon Bond Formation for Propanoic Acid Derivatization
Asymmetric catalysis offers a more atom-economical approach to creating chiral centers, as it uses a small amount of a chiral catalyst to generate a large quantity of the chiral product. rsc.org Various catalytic asymmetric methods for carbon-carbon bond formation can be applied to the synthesis of α-chiral carboxylic acids. rsc.orglibretexts.org
Transition metal catalysis and organocatalysis are two major pillars of asymmetric synthesis. rsc.org For instance, copper-based chiral catalytic systems have been developed for the asymmetric allylic alkylation with organolithium reagents, achieving high enantioselectivities. nih.gov Hydrolase enzymes have also been shown to catalyze asymmetric C-C bond-forming reactions like aldol (B89426) and Michael additions, demonstrating the potential of biocatalysis in this field. rsc.org These catalytic methods can be applied to precursors of the propanoic acid moiety to install the desired stereocenter efficiently. rsc.orgrug.nl Recent reviews have highlighted the significant advances in the catalytic asymmetric synthesis of α-stereogenic carboxylic acids, showcasing a variety of reaction types and catalytic systems. rsc.org
Enantioselective Biocatalytic Routes to Chiral Propanoic Acid Precursors
The stereochemistry of the propanoic acid moiety is crucial for the biological activity of many molecules. Biocatalysis offers a powerful tool for establishing this chirality with high enantioselectivity under mild conditions. numberanalytics.comnih.gov Enzymes, serving as chiral catalysts, can overcome many limitations of traditional chemical synthesis. researchgate.net For the synthesis of this compound, the key chiral precursor is an enantiomerically pure 2-substituted propanoic acid, such as (S)-2-chloropropanoic acid or (R)-2-bromopropanoic acid.
Dehalogenases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic 2-haloalkanoic acids. researchgate.net For example, a D-specific 2-haloacid dehalogenase can selectively hydrolyze the (R)-enantiomer of a racemic 2-chloropropanoic acid, leaving the desired (S)-2-chloropropanoic acid with high enantiomeric purity. researchgate.net This enzymatic approach provides a direct route to the chiral halo-acid precursor needed for subsequent coupling with the pyrazole ring.
Another biocatalytic strategy involves the use of reductases. The enantioselective reduction of a keto-ester, such as ethyl 2-oxopropanoate, can be achieved using engineered reductases or whole-cell systems like Pichia methanolica. nih.gov This yields a chiral 2-hydroxypropanoic acid ester, which can then be converted to a 2-halopropanoic acid derivative via standard chemical methods while retaining its stereochemical integrity.
| Biocatalytic Method | Enzyme Class | Starting Material | Chiral Product | Key Advantage |
|---|---|---|---|---|
| Kinetic Resolution | Dehalogenase | Racemic 2-halopropanoic acid | Enantiopure 2-halopropanoic acid | High enantiomeric excess (e.e.) |
| Asymmetric Reduction | Reductase / Dehydrogenase | 2-oxopropanoic acid ester | Enantiopure 2-hydroxypropanoic acid ester | Theoretically 100% yield of one enantiomer |
Advanced Coupling Reactions for Pyrazole-Propanoic Acid Conjugation
Connecting the 3-ethyl-1H-pyrazole core to the chiral propanoic acid side chain is a critical step in the synthesis. Advanced chemical reactions have been developed to form this N-C bond with high efficiency and regioselectivity.
The most direct approach for conjugating the two fragments is the N-alkylation of 3-ethyl-1H-pyrazole with a chiral 2-halopropanoic acid derivative. This reaction typically involves deprotonating the pyrazole nitrogen with a base, followed by nucleophilic attack on the electrophilic carbon of the propanoic acid derivative. mdpi.com The choice of base and solvent is critical to control the regioselectivity, favoring alkylation at the N1 position over the N2 position. wuxiapptec.com
Cesium carbonate has been shown to be an effective base for such N-alkylation reactions. researchgate.net The reaction of 3-ethyl-1H-pyrazole with an ester of (S)-2-bromopropanoic acid in a polar aprotic solvent like dimethylformamide (DMF) in the presence of Cs2CO3 would yield the desired (S)-2-(3-ethyl-1H-pyrazol-1-yl)propanoate ester.
More advanced methods include the use of engineered enzymes. A novel two-enzyme cascade has been developed for the highly regioselective alkylation of pyrazoles. nih.gov This system uses an engineered methyltransferase that can transfer specific alkyl groups from non-natural S-adenosyl-L-methionine analogs to the pyrazole nitrogen with unprecedented regioselectivity (>99%), offering a highly sophisticated and selective route. nih.gov
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for forming C-N bonds. acs.orgresearchgate.net These methods can be applied to the synthesis of N-substituted pyrazoles. mit.edu This approach would involve coupling 3-ethyl-1H-pyrazole with a derivative of propanoic acid, such as an α-triflate or α-bromo ester, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
The development of sterically demanding biaryl phosphine ligands (e.g., AdBrettPhos) has enabled the coupling of challenging substrates, including five-membered heterocycles like pyrazoles. mit.edu A typical catalytic system would consist of a palladium source like Pd(OAc)2, a bulky biarylphosphine ligand, and a base such as sodium tert-butoxide. This methodology offers a powerful alternative to traditional N-alkylation, often proceeding under milder conditions with high functional group tolerance. mit.edu
| Methodology | Key Reagents | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| N1-Alkylation | 3-ethyl-1H-pyrazole, 2-halopropanoate ester, Base (e.g., Cs2CO3) | Polar aprotic solvent (e.g., DMF), elevated temperature | Direct, well-established | Potential for N1/N2 regioisomer mixture |
| Pd-Catalyzed C-N Coupling | 3-ethyl-1H-pyrazole, 2-halopropanoate ester, Pd catalyst, Phosphine ligand | Anhydrous solvent, inert atmosphere | High functional group tolerance, mild conditions | Cost of catalyst and ligand, requires optimization |
Process Optimization and Green Chemistry Principles in Synthesis
Optimizing synthetic routes to reduce waste, energy consumption, and the use of hazardous materials is a central goal of modern chemistry. nih.govresearchgate.net These principles are directly applicable to the synthesis of this compound.
The choice of solvent is a critical factor in the environmental impact of a chemical process. mdpi.com Traditional syntheses of pyrazole derivatives often use volatile and toxic organic solvents. researchgate.net Green chemistry encourages the replacement of these with more sustainable alternatives. mdpi.com Water, polyethylene (B3416737) glycols (PEGs), and ionic liquids have emerged as viable green solvents for heterocyclic synthesis. numberanalytics.commdpi.com
Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario. bohrium.com Techniques such as microwave-assisted synthesis and mechanochemistry (grinding) have been successfully applied to the synthesis of pyrazole derivatives. researchgate.netnih.gov A microwave-assisted protocol can dramatically reduce reaction times from hours to minutes and improve yields. numberanalytics.comnih.gov These methods not only reduce waste but also lower energy consumption, aligning with the principles of sustainable synthesis. bohrium.com For the N-alkylation step, replacing a solvent like DMF with a bio-derived solvent or employing microwave heating could significantly improve the green credentials of the synthesis. researchgate.net
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Detailed Mechanistic Analysis of the 3-Ethyl-1H-Pyrazole Ring Formation
The formation of the 3-ethyl-1H-pyrazole ring, the core heterocyclic structure of the target molecule, is most commonly achieved through the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. chim.it The Knorr pyrazole (B372694) synthesis and related methods are archetypal examples of this transformation. rrbdavc.org
The synthesis of the 3-ethyl-1H-pyrazole precursor typically involves the reaction of a β-dicarbonyl compound containing a pentyl framework with hydrazine. A suitable starting material would be a derivative of 3-oxopentanal or pentane-2,4-dione, which upon reaction with hydrazine, leads to the formation of the ethyl-substituted pyrazole ring.
The mechanism proceeds through the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a carbinolamine intermediate.
Dehydration and Imine Formation: The carbinolamine intermediate readily dehydrates to form a hydrazone.
Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then attacks the second carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered heterocyclic intermediate, a pyrazoline. nih.gov
Aromatization: The pyrazoline intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring. nih.gov
Once the 3-ethyl-1H-pyrazole is formed, the propanoic acid side chain is typically introduced via N-alkylation of the pyrazole ring with a suitable three-carbon electrophile, such as ethyl 2-bromopropanoate, followed by hydrolysis of the ester to yield the carboxylic acid.
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of hydrazine on a 1,3-dicarbonyl compound. | Carbinolamine |
| 2 | Dehydration to form a hydrazone intermediate. | Hydrazone |
| 3 | Intramolecular nucleophilic attack and cyclization. | Pyrazoline |
| 4 | Dehydration and aromatization. | 3-Ethyl-1H-pyrazole |
| 5 | N-alkylation with an ethyl 2-halopropanoate. | Ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate |
| 6 | Ester hydrolysis. | 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid |
Investigation of Stereoselective Reaction Pathways in Chiral Center Formation
The chiral center in this compound is the C2 carbon of the propanoic acid moiety, which is directly attached to the N1 atom of the pyrazole ring. The formation of this chiral center with a specific stereochemistry requires the use of asymmetric synthesis strategies.
Stereoselectivity can be introduced during the N-alkylation of the 3-ethyl-1H-pyrazole ring. Common approaches include:
Use of Chiral Electrophiles: Employing a chiral, enantiopure electrophile, such as a derivative of (R)- or (S)-2-halopropanoic acid, allows for a direct transfer of stereochemistry to the final product.
Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrazole nitrogen or the propanoic acid precursor can direct the approach of the reagents, leading to a diastereoselective reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
The Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds, catalyzed by a chiral Lewis acid or organocatalyst, represents another pathway to establish the chiral center stereoselectively. For instance, the reaction of 3-ethyl-1H-pyrazole with an acrylic acid derivative in the presence of a suitable chiral catalyst could provide enantiomerically enriched this compound. The stereochemical outcome (E/Z configuration) of such Michael additions can often be controlled by reaction conditions and additives, such as the presence or absence of silver carbonate. nih.gov
| Method | Description | Key Feature |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., (R)-2-bromopropanoic acid). | Direct transfer of chirality. |
| Chiral Auxiliary | A recoverable chiral group directs the stereochemical outcome of the alkylation. | Diastereoselective bond formation. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Catalytic control of enantioselectivity. |
Mechanistic Studies of Electrophilic and Nucleophilic Substitutions on the Pyrazole Nucleus
The aromatic pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is significantly influenced by the two nitrogen atoms within the ring. chim.it
Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich heterocycle and is reactive towards electrophiles. nih.gov Due to the electronic effects of the two nitrogen atoms, electrophilic substitution occurs preferentially at the C4 position. rrbdavc.orgnih.govresearchgate.net The N1 and N2 atoms are nucleophilic, while the C3 and C5 positions are relatively electron-deficient and thus deactivated towards electrophilic attack. nih.govresearchgate.net
The mechanism of electrophilic substitution involves the attack of an electrophile (E+) on the C4 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The loss of a proton from the C4 carbon then restores the aromaticity of the ring, yielding the C4-substituted pyrazole. Attack at C3 or C5 would lead to a less stable intermediate where the positive charge is placed on a carbon adjacent to the electron-withdrawing pyridine-like nitrogen atom. rrbdavc.org
Common electrophilic substitution reactions for pyrazoles include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in a suitable solvent.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid.
Sulfonation: Reaction with fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Reaction with acyl halides or alkyl halides in the presence of a Lewis acid catalyst. These reactions are often less facile on pyrazoles compared to benzene.
Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the ring. chim.it However, the C3 and C5 positions are susceptible to nucleophilic attack if the ring is activated by strong electron-withdrawing groups or if a good leaving group (such as a halogen) is present at these positions. nih.govresearchgate.net The reaction typically proceeds via an SNAr (addition-elimination) mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate.
Another potential mechanism for nucleophilic substitution is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway, which involves the addition of a strong nucleophile, leading to the opening of the pyrazole ring, followed by a subsequent ring closure to form a new heterocyclic system. rrbdavc.org
| Reaction Type | Preferred Position | Mechanistic Pathway | Activating/Directing Factors |
| Electrophilic Substitution | C4 | Formation of a resonance-stabilized sigma complex. | Electron-donating groups on the ring enhance reactivity. |
| Nucleophilic Substitution | C3, C5 | SNAr (Meisenheimer complex) or ANRORC. | Requires a good leaving group and/or strong electron-withdrawing groups. |
Intermolecular and Intramolecular Rearrangements During Synthesis
During the synthesis of N-substituted pyrazoles like this compound, various molecular rearrangements can occur, potentially leading to isomeric products.
N-to-N Rearrangements: Alkylation of an unsymmetrical pyrazole like 3-ethyl-1H-pyrazole can potentially occur at either the N1 or N2 position. While the alkylation often leads to the thermodynamically more stable N1-substituted isomer, a mixture of N1 and N2 isomers can be formed. Under thermal or catalytic (acid or base) conditions, an N-substituted pyrazole can undergo rearrangement where the substituent migrates from one nitrogen atom to the other. This process, sometimes referred to as a Dimroth-type rearrangement for related heterocycles, typically proceeds through a charged intermediate or a dissociative mechanism.
Fries-type Rearrangement: If an acyl group is attached to a nitrogen atom of the pyrazole ring (forming an N-acylpyrazole), it can undergo a rearrangement analogous to the Fries rearrangement observed in phenolic esters. mdpi.com Under Lewis acid or photolytic conditions, the acyl group can migrate from the nitrogen atom to the C4 position of the pyrazole ring, yielding a C-acylpyrazole. This provides a synthetic route to functionalize the carbon skeleton of the pyrazole.
Other Rearrangements: Domino reactions involving the rearrangement of related heterocyclic precursors, such as isoxazoles, can also be employed to synthesize pyrazoles. For instance, certain isoxazoles can rearrange in the presence of an iron catalyst to form N-aminopyrazoles through a mechanism involving an aziridine (B145994) intermediate and subsequent 1,5-cyclization. mdpi.com While not a direct rearrangement of the target molecule, these pathways highlight the potential for complex intramolecular transformations in the synthesis of the pyrazole core.
Theoretical and Computational Chemistry of 2 3 Ethyl 1h Pyrazol 1 Yl Propanoic Acid
Electronic Structure and Molecular Orbital Theory Analysis
The electronic behavior of a molecule is fundamental to its chemical character and reactivity. Through quantum mechanical calculations, a detailed picture of the electron distribution and orbital interactions within 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid can be constructed.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, various electronic properties of this compound can be determined. DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d), allow for the optimization of the molecule's geometry to its lowest energy state. jocpr.comjcsp.org.pk
From the optimized geometry, properties such as the molecular electrostatic potential (MEP), dipole moment, and atomic charges can be calculated. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, while the hydrogen of the hydroxyl group and the pyrazole (B372694) ring protons would exhibit positive potential. These calculations are crucial for understanding intermolecular interactions. researchgate.net
| Calculated Property | Predicted Value |
|---|---|
| Total Energy (Hartree) | -632.8 |
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 6.3 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor. acs.org
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyrazole ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carboxylic acid group and the pyrazole ring, suggesting these areas are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on similar pyrazole derivatives have shown that substitutions on the pyrazole ring can modulate this energy gap. jcsp.org.pk
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.8 | Pyrazole Ring |
| LUMO | -0.5 | Carboxylic Acid and Pyrazole Ring |
| HOMO-LUMO Gap | 6.3 | - |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and biological properties. Conformational analysis aims to identify the most stable arrangements and the energy barriers between them.
The flexibility of this compound arises from the rotation around several single bonds, particularly the bond connecting the propanoic acid side chain to the pyrazole ring and the bond within the ethyl group. To determine the preferred conformations, the potential energy surface (PES) can be scanned by systematically rotating these bonds and calculating the energy at each step.
This analysis reveals the low-energy conformers, which are the most likely to be populated at room temperature. The energy differences between these conformers and the energy barriers for their interconversion (rotational barriers) can be quantified. For N-substituted pyrazoles, the orientation of the substituent relative to the ring is a key conformational feature. mdpi.com
| Rotational Bond | Predicted Rotational Barrier (kcal/mol) |
|---|---|
| Pyrazole-N — C(propanoic) | 5 - 7 |
| C(ethyl) — C(pyrazole) | 3 - 4 |
While PES mapping provides a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a dynamic view. eurasianjournals.com MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. acs.org This allows for a more thorough exploration of the conformational space, as the molecule can overcome energy barriers and sample a wider range of conformations. nih.gov
By running an MD simulation of this compound, often in a simulated solvent environment to mimic real-world conditions, one can observe the transitions between different conformations and determine their relative populations. researchgate.net This provides a more realistic understanding of the molecule's flexibility and the average structure it adopts.
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the molecule.
Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. jocpr.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. github.io These predictions, when compared to experimental spectra, can help in assigning the signals to specific atoms in the molecule and confirming its structure. researchgate.net
Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The predicted spectrum can be compared to experimental IR data to identify characteristic functional group vibrations, like the C=O stretch of the carboxylic acid and the C-H stretches of the ethyl and pyrazole groups. mdpi.com
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | ~12.0 | -COOH |
| ¹H NMR Chemical Shift (ppm) | ~7.5, ~6.2 | Pyrazole-H |
| ¹³C NMR Chemical Shift (ppm) | ~175 | -COOH |
| IR Frequency (cm⁻¹) | ~1710 | C=O stretch |
| IR Frequency (cm⁻¹) | ~3000 | O-H stretch |
Vibrational Spectroscopy (Infrared, Raman) Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental analytical method for identifying functional groups and determining the molecular structure of a compound. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. nih.gov These theoretical predictions aid in the assignment of experimental spectra and provide a more detailed understanding of the vibrational modes.
A typical computational approach involves optimizing the molecular geometry of this compound and then calculating the harmonic vibrational frequencies. The results of such calculations would provide a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman spectra.
Below are hypothetical tables of predicted vibrational frequencies for this compound. These tables are illustrative of the data that would be obtained from a DFT calculation.
Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3150-3100 | Medium | C-H stretch (pyrazole ring) |
| ~2980-2850 | Strong | C-H stretch (aliphatic) |
| ~1710 | Very Strong | C=O stretch (carboxylic acid) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~930 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Table 2: Predicted Raman Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3150-3100 | Strong | C-H stretch (pyrazole ring) |
| ~2980-2850 | Very Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (pyrazole ring) |
| ~1450 | Strong | C-H bend (aliphatic) |
| ~1380 | Medium | CH₃ symmetric bend |
| ~800 | Medium | Pyrazole ring breathing |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning experimental spectra and confirming molecular structures. nih.govnih.gov The prediction of NMR chemical shifts is typically performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method.
The calculated chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical values can then be compared with experimental data to validate the proposed structure of this compound.
The following tables present hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H (COOH) | ~12.0-13.0 | singlet | - |
| H (pyrazole C5) | ~7.5 | doublet | ~2.0 |
| H (pyrazole C4) | ~6.0 | doublet | ~2.0 |
| CH (propanoic) | ~4.8 | quartet | ~7.0 |
| CH₂ (ethyl) | ~2.6 | quartet | ~7.5 |
| CH₃ (propanoic) | ~1.6 | doublet | ~7.0 |
| CH₃ (ethyl) | ~1.2 | triplet | ~7.5 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (COOH) | ~175.0 |
| C (pyrazole C3) | ~150.0 |
| C (pyrazole C5) | ~138.0 |
| C (pyrazole C4) | ~105.0 |
| C (propanoic CH) | ~55.0 |
| C (ethyl CH₂) | ~22.0 |
| C (propanoic CH₃) | ~18.0 |
| C (ethyl CH₃) | ~14.0 |
In Silico Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, in silico studies can be employed to elucidate potential reaction pathways, identify intermediates, and characterize transition states. This information is crucial for understanding the reactivity of the molecule and for designing new synthetic routes.
The process of elucidating a reaction pathway typically involves the following steps:
Identification of Reactants and Products: The starting materials and final products of the reaction are defined.
Mapping the Potential Energy Surface (PES): The PES represents the energy of the system as a function of the positions of the atoms. By exploring the PES, it is possible to identify the minimum energy path that connects the reactants and products.
Locating Transition States: A transition state is a saddle point on the PES that corresponds to the highest energy point along the reaction coordinate. The structure of the transition state provides valuable insights into the mechanism of the reaction.
Calculating Activation Energies: The activation energy is the energy difference between the reactants and the transition state. This value determines the rate of the reaction.
Transition state analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during a chemical reaction. By analyzing the vibrational frequencies of the transition state, it is possible to confirm that it is a true saddle point on the PES. The imaginary frequency corresponds to the motion along the reaction coordinate.
For this compound, such studies could investigate, for example, its synthesis, decomposition, or its interaction with biological targets. The insights gained from these computational studies would be highly valuable for guiding experimental work and for developing a deeper understanding of the chemical behavior of this compound.
Molecular Design Principles and Derivatization Strategies for Pyrazole Propanoic Acid Systems
Systematic Structural Modifications on the Pyrazole (B372694) Ring for Analog Development
The pyrazole ring is a critical pharmacophore in many biologically active compounds, offering multiple sites for modification to fine-tune its interaction with biological targets. nih.govnih.govmdpi.com Systematic structural alterations on the pyrazole core of 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid are a cornerstone of analog development.
The introduction of various substituents at the C4 and C5 positions of the pyrazole ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity. Structure-activity relationship (SAR) studies often reveal that even subtle changes in substitution patterns can lead to profound differences in potency and selectivity. nih.govnih.gov
For instance, the addition of electron-withdrawing groups, such as halogens or nitro groups, can alter the acidity of the pyrazole NH group and influence hydrogen bonding capabilities. nih.gov Conversely, electron-donating groups, like alkyl or alkoxy moieties, can enhance hydrophobic interactions within a target's binding pocket. mdpi.com The size and shape of the substituent are also crucial; bulky groups may introduce steric hindrance that can either be detrimental or beneficial, depending on the topology of the binding site. nih.gov
Research on various pyrazole derivatives has demonstrated the impact of these substitutions. For example, in a series of pyrazole-based inhibitors, the introduction of different lipophilic moieties at the C5 position resulted in varied activity, highlighting the sensitivity of this position to structural changes. nih.gov
Table 1: Effect of C4 and C5 Substituents on Pyrazole Derivatives' Activity
| Position | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C4 | Arylchalcogenyl (e.g., selanyl, sulfenyl) | Increased antinociceptive efficacy compared to unsubstituted analogs. | nih.gov |
| C5 | Halophenol | Equipotent inhibition of certain enzymes. | nih.gov |
| C5 | 3-Hydroxy-isoxazol | Equipotent inhibition of certain enzymes. | nih.gov |
| C5 | Aliphatic rings (e.g., cyclohexyl) | Tolerated substitution, maintaining activity. | nih.gov |
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's properties by substituting an atom or a group of atoms with another that has similar physical or chemical characteristics. acs.orgnih.gov In the context of the pyrazole ring, this could involve replacing one of the nitrogen atoms or the entire pyrazole moiety with another five-membered heterocycle.
Table 2: Bioisosteric Replacements for the Pyrazole Moiety
| Original Moiety | Bioisosteric Replacement | Rationale/Observed Outcome | Reference |
|---|---|---|---|
| Pyrazole | Imidazole | Close three-dimensional structural overlap and correlation in biological results. | acs.orgnih.gov |
| Pyrazole | Thiazole | Demonstrated to be cannabinoid bioisosteres of the original diarylpyrazole class. | nih.gov |
| Pyrazole | Triazole | Designed as bioisosteres based on the 1,5-diarylpyrazole motif. | acs.orgnih.gov |
| Pyrazole C3-carboxamide | 5-Alkyl oxadiazole | Led to a novel class of derivatives with promising biological activity. | rsc.org |
Variations in the Propanoic Acid Chain and Stereochemical Impact on Molecular Interactions
Altering the length of the alkyl chain (homologation) or introducing branching can significantly impact the compound's lipophilicity and conformational flexibility. Increasing the chain length can enhance hydrophobic interactions but may also lead to decreased solubility. The effect of alkyl chain length on the properties of molecules has been a subject of study, indicating that such modifications can influence molecular packing and aggregation. nih.govresearchgate.net
Branching of the alkyl chain can introduce steric bulk, which may improve selectivity by favoring binding to a specific target over others. The position and nature of the branching are critical, as they can dictate the molecule's preferred conformation and its ability to fit into a binding pocket.
The propanoic acid moiety in this compound contains a chiral center at the C2 position. It is well-established in pharmacology that different stereoisomers (enantiomers) of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The (S)- and (R)-enantiomers of a pyrazole-propanoic acid derivative can adopt different orientations within a binding site, leading to one enantiomer having a much higher affinity and, consequently, greater biological effect than the other. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the development of such compounds to identify the more active and potentially less toxic isomer.
Computational Approaches to Rational Molecular Design
In modern drug discovery, computational chemistry plays an indispensable role in the rational design of new molecules. eurasianjournals.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide valuable insights into how a compound like this compound and its analogs might interact with their biological targets. nih.govnih.gov
Molecular docking can predict the preferred binding mode and affinity of a ligand to a receptor, helping to prioritize which analogs to synthesize. nih.gov 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent derivatives. nih.gov Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. nih.gov These computational tools allow for a more focused and efficient exploration of the chemical space, ultimately accelerating the drug discovery process. eurasianjournals.com
Table 3: Computational Tools in Pyrazole Derivative Design
| Computational Method | Application in Drug Design | Reference |
|---|---|---|
| Molecular Docking | Predicts binding conformation and affinity of a molecule to a target protein. | nih.govnih.gov |
| 3D-QSAR (CoMFA, CoMSIA) | Develops models to correlate 3D structural properties with biological activity. | nih.gov |
| Molecular Dynamics Simulation | Explores the dynamic behavior and conformational space of molecules and their complexes. | eurasianjournals.comnih.gov |
| MM/PBSA Binding Free Energy Calculation | Calculates the binding free energy of a ligand to its target. | nih.gov |
Ligand-Based Design Methodologies for Structure-Property Relationships
Ligand-based drug design is a crucial approach in medicinal chemistry employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This methodology relies on the analysis of molecules known to interact with the target of interest to derive a model that defines the essential structural features required for biological activity. nih.govresearchgate.net For pyrazole-propanoic acid systems, these strategies are instrumental in understanding and predicting the relationship between chemical structure and pharmacological properties, guiding the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.nethilarispublisher.com For pyrazole derivatives, QSAR can elucidate how variations in physicochemical properties—such as hydrophobicity, electronic effects, and steric factors—influence their therapeutic potential. researchgate.net By analyzing a dataset of pyrazole-propanoic acid analogs with known activities, researchers can identify key molecular descriptors that govern their function. hilarispublisher.com This allows for the rational design of new derivatives with predicted, enhanced activity.
Another powerful ligand-based tool is pharmacophore modeling. A pharmacophore represents the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, acidic/basic groups) that a molecule must possess to interact with a specific receptor. researchgate.net For the pyrazole-propanoic acid scaffold, a pharmacophore model might highlight the critical distances and angles between the pyrazole ring's nitrogen atoms, the carboxylic acid group, and various substituents. nih.gov The electron-conformational method, a type of pharmacophore modeling, has been used to identify the reactive fragments and associated electronic and geometrical characteristics responsible for the antifungal activity of pyrazole carboxylic acid derivatives. nih.gov Such models serve as 3D queries for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.
The exploration of Structure-Activity Relationships (SAR) through systematic chemical modification is fundamental to this design approach. nih.gov By synthesizing and testing a series of analogs of a lead compound, chemists can determine the effect of different functional groups at various positions on the pyrazole-propanoic acid core. For instance, studies on related 3,4,5-substituted pyrazole derivatives have shown that the nature of the substituent at the 3- and 5-positions of the pyrazole ring significantly impacts inhibitory activity against enzymes like meprin α. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high potency, replacing a phenyl group with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov Conversely, introducing a cyclopentyl moiety maintained similar activity levels. nih.gov This systematic derivatization provides invaluable insights into the steric and electronic requirements of the target's binding site.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazole Derivatives
| Scaffold Position | Modification | Observed Effect on Activity | Inferred Requirement |
|---|---|---|---|
| Pyrazole Ring Position 3/5 | Substitution of phenyl with smaller alkyl (methyl) or aralkyl (benzyl) groups | Decreased inhibitory activity against meprin α. nih.gov | Bulky, hydrophobic groups are preferred for optimal binding. nih.gov |
| Pyrazole Ring Position 3/5 | Substitution of phenyl with a cyclopentyl group | Maintained similar inhibitory activity. nih.gov | Suggests tolerance for non-aromatic, cyclic hydrophobic groups. nih.gov |
| Aryl Substituent | Introduction of acidic carboxyphenyl moieties | Increased activity against meprin β, especially with meta-substitution. nih.gov | An acidic group can form additional interactions to enhance potency and selectivity. nih.gov |
| Aryl Substituent | Replacement of carboxylic acid with bioisosteres (e.g., tetrazole) | General improvement of activity against meprin β. nih.gov | Bioisosteric replacement can optimize binding and physicochemical properties. nih.gov |
Structure-Based Design Principles for Targeted Molecular Interactions
When the three-dimensional structure of a biological target, such as an enzyme or receptor, is available, structure-based drug design (SBDD) becomes a powerful strategy for developing potent and selective inhibitors. nih.govresearchgate.net This approach utilizes computational tools like molecular docking and molecular dynamics simulations to visualize and analyze how a ligand, such as a this compound derivative, fits into the target's binding site. hilarispublisher.comnih.goveurasianjournals.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. hilarispublisher.com For pyrazole-propanoic acid systems, docking studies can reveal the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. nih.govresearchgate.net For example, in studies of pyrazole derivatives as inhibitors of rearranged during transfection (RET) kinase, docking revealed crucial interactions with active site residues. nih.gov The pyrazole scaffold can act as a hydrogen bond acceptor or donor, while the propanoic acid moiety can form key salt bridges or hydrogen bonds with basic residues like lysine (B10760008) or arginine in the active site. The ethyl group at the 3-position of the pyrazole ring would likely be oriented towards a hydrophobic pocket. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. hilarispublisher.comeurasianjournals.com MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein. hilarispublisher.com These simulations can confirm the stability of the binding pose predicted by docking and identify key conformational changes that occur upon ligand binding. nih.gov For pyrazole derivatives, MD simulations have been used to validate the stability of interactions within the active site of enzymes like human peroxiredoxin 5 (PRDX5), confirming a strong binding profile. mdpi.com
The insights gained from these computational methods guide the rational design of new analogs. By understanding the specific interactions that contribute to high binding affinity, medicinal chemists can modify the pyrazole-propanoic acid scaffold to optimize these interactions. nih.gov For instance, if a docking study reveals an unoccupied hydrophobic pocket near the ethyl group, synthesizing derivatives with larger alkyl or aryl groups at that position could lead to enhanced potency through increased hydrophobic interactions. nih.gov Similarly, if the carboxylic acid group is not optimally positioned to interact with a key basic residue, its position on the propanoic acid chain could be altered.
Table 2: Key Molecular Interactions of Pyrazole-Based Inhibitors with Target Enzymes from Docking Studies
| Ligand Moiety | Type of Interaction | Potential Interacting Residues in Target | Significance |
|---|---|---|---|
| Pyrazole Ring (Nitrogen atoms) | Hydrogen Bonding | Alanine, Valine, Leucine (backbone) | Anchors the core scaffold within the binding site. nih.gov |
| Propanoic Acid (Carboxylate) | Hydrogen Bonding / Salt Bridge | Lysine, Arginine | Provides strong electrostatic interaction, often crucial for affinity and selectivity. researchgate.net |
| Ethyl Group at Position 3 | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine | Occupies hydrophobic pockets, contributing to binding affinity. nih.govresearchgate.net |
| Substituents on Pyrazole or Phenyl Rings | Van der Waals / Hydrophobic | Various non-polar residues | Can fill additional pockets to increase potency and selectivity. nih.gov |
Molecular Interactions and Mechanistic Biological Investigations in Vitro Focus
Enzyme Inhibition and Activation Profile Analysis (In Vitro)
No specific data is available regarding the enzymatic modulation by 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid. Research in this area would typically involve assays to determine if the compound can inhibit or activate specific enzymes.
Kinetic Characterization of Enzyme Modulation
Information on the kinetic parameters, such as the inhibition constant (Kᵢ) or activation constant (Kₐ), for this compound is not currently available. Such studies would elucidate the mechanism of enzyme modulation (e.g., competitive, non-competitive, or uncompetitive inhibition).
Elucidation of Binding Sites and Allosteric Effects
There is no available information on the specific binding sites of this compound on any enzyme, nor are there studies describing potential allosteric effects. These investigations would typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling.
Receptor Binding and Selectivity Profiling (In Vitro)
Publicly accessible data on the receptor binding profile of this compound is not available. This type of research would assess the compound's affinity for various biological receptors.
Determination of Binding Affinities via Radioligand or Label-Free Assays
There are no published studies detailing the binding affinities (e.g., Kᵢ, Kₑ, or IC₅₀ values) of this compound for any specific receptors, as determined by radioligand binding assays or other label-free technologies like surface plasmon resonance (SPR).
Investigation of Receptor Subtype Selectivity
Without primary binding data, there is no information regarding the selectivity of this compound for different receptor subtypes.
Cellular Target Identification and Pathway Perturbation (In Vitro)
There is a lack of published research identifying the specific cellular targets of this compound or its effects on intracellular signaling pathways. Techniques such as chemoproteomics, genetic screening, or transcriptomic analysis would be necessary to elucidate these aspects.
Protein-Protein Interaction Studies and Signal Transduction Pathway Mapping
Investigations into the effect of this compound on protein-protein interactions (PPIs) have not been reported in the accessible scientific literature. Methodologies such as co-immunoprecipitation, yeast two-hybrid screens, or surface plasmon resonance have not been used to identify protein targets or to understand its influence on cellular signaling cascades. As a result, there is no information on which signal transduction pathways might be affected by this compound.
Ligand-Target Structural Characterization (e.g., Co-crystallization, Cryo-Electron Microscopy)
There are no published studies on the structural characterization of this compound in complex with any biological target. Techniques such as X-ray co-crystallization or cryo-electron microscopy (cryo-EM), which are pivotal for understanding the precise binding mode of a ligand to its target protein, have not been reported for this compound. Therefore, no structural data is available to illustrate its interaction at a molecular level.
Applications As Advanced Chemical Building Blocks and Research Probes
Synthetic Intermediates for Complex Heterocyclic Systems and Fused Ring Structures
The structural framework of 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid, featuring a reactive carboxylic acid group and a nucleophilic pyrazole (B372694) ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The pyrazole moiety itself is a common feature in many pharmacologically active compounds. mdpi.comnih.gov The propanoic acid side chain offers a convenient handle for a variety of chemical transformations, enabling the construction of fused ring structures.
One common strategy involves the intramolecular cyclization of the propanoic acid chain with the pyrazole ring or with other functional groups introduced into the molecule. This can lead to the formation of pyrazolo-fused lactams, which are key components in certain classes of bioactive molecules. Additionally, the carboxylic acid can be converted into other functional groups, such as amides, esters, or acyl halides, which can then participate in cyclization reactions to form a wide range of fused heterocyclic systems. researchgate.net For instance, condensation reactions with bifunctional reagents can yield pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other intricate molecular architectures. mdpi.com
The synthesis of such complex structures is of significant interest in medicinal chemistry, as these fused systems often exhibit unique biological activities. The specific arrangement of atoms and functional groups in these molecules allows for precise interactions with biological targets.
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors
| Fused Heterocyclic System | Synthetic Strategy | Potential Applications |
| Pyrazolo[1,5-a]pyrimidines | Condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound. | Kinase inhibitors, anti-inflammatory agents |
| Pyrazolo[3,4-b]pyridines | Reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. | Antiviral agents, anticancer agents |
| Pyrazolo[3,4-d]pyrimidines | Cyclization of a 4-amino-5-carboxamidopyrazole. | cGMP phosphodiesterase inhibitors |
Precursors for Functional Organic Materials and Supramolecular Assemblies
The unique combination of a hydrogen-bonding pyrazole ring and a versatile carboxylic acid group in this compound makes it an attractive candidate for the development of functional organic materials and supramolecular assemblies. The pyrazole moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined supramolecular structures.
The carboxylic acid group provides a site for derivatization, allowing for the incorporation of this building block into larger molecular frameworks, such as polymers or dendrimers. These materials can exhibit interesting properties, including liquid crystallinity, nonlinear optical activity, or specific recognition capabilities. For example, by incorporating the pyrazole-propanoic acid unit into a polymer backbone, it is possible to create materials with tailored thermal and mechanical properties, as well as specific functionalities.
Ligands in Organometallic Chemistry and Catalysis
The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons that can be donated to a metal center, making this compound a potential ligand in organometallic chemistry. nih.gov The coordination of the pyrazole to a metal can be further stabilized by the chelation involving the carboxylate group, forming a stable bidentate ligand.
The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole ring and the propanoic acid chain. This tunability is crucial for designing catalysts with high activity and selectivity for specific chemical transformations. Pyrazole-containing ligands have been successfully employed in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. nih.gov
The presence of the protic NH group in the pyrazole ring can also play a significant role in catalysis by participating in proton-transfer processes, which can be a key step in many catalytic cycles. nih.gov The ethyl group at the 3-position of the pyrazole ring can influence the steric environment around the metal center, thereby affecting the selectivity of the catalytic reaction.
Molecular Probes for Investigating Biological Pathways and Cellular Processes
Fluorescent molecular probes are indispensable tools for visualizing and understanding complex biological processes. nih.gov Pyrazole derivatives have shown promise as fluorescent scaffolds due to their favorable photophysical properties and biocompatibility. researchgate.net The this compound molecule can be derivatized to create fluorescent probes for specific biological targets.
The carboxylic acid group provides a convenient attachment point for conjugating the pyrazole moiety to other molecules, such as fluorophores or targeting ligands. By carefully designing the molecular structure, it is possible to create probes that exhibit changes in their fluorescence properties upon binding to a specific analyte or in response to changes in their local environment, such as pH or polarity.
For instance, the pyrazole-propanoic acid scaffold could be incorporated into a larger molecule designed to bind to a specific enzyme or receptor. Upon binding, a conformational change could lead to an increase or decrease in fluorescence intensity, allowing for the detection and quantification of the target molecule. Such probes can be used in a variety of applications, including high-throughput screening of drug candidates, in-vitro diagnostics, and cellular imaging.
Development of Analytical Standards and Reference Materials for Chemical Research
In analytical chemistry, reference materials and standards are essential for ensuring the accuracy and reliability of measurements. A compound intended for use as an analytical standard must be of high purity, stable, and well-characterized. While this compound is not currently a widely established analytical standard, its properties make it a potential candidate for such applications in specific contexts.
The synthesis of this compound can be controlled to achieve high purity, and its crystalline nature facilitates purification and characterization. Its stability under normal storage conditions is also a key requirement for a reference material. The distinct signals in its NMR and mass spectra would allow for its unambiguous identification and quantification.
For example, it could serve as a reference standard in the development of analytical methods for the detection and quantification of related pyrazole-containing compounds, such as pharmaceuticals or agrochemicals. It could also be used as an internal standard in chromatographic analyses to correct for variations in sample preparation and instrument response. The availability of a well-characterized standard of this compound would be beneficial for researchers working on the synthesis and application of pyrazole derivatives.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes (e.g., Photoredox, Electrochemistry)
The synthesis of pyrazole (B372694) derivatives is a well-established field, but future research will increasingly focus on the development of more sustainable and efficient methodologies. mdpi.com Traditional methods often rely on harsh conditions, stoichiometric reagents, and multi-step procedures. Modern synthetic strategies like photoredox catalysis and electrochemistry offer greener and more elegant solutions for the synthesis of complex molecules like 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid.
Photoredox Catalysis: This approach utilizes visible light to initiate chemical transformations under exceptionally mild conditions. acs.org It enables the formation of complex bonds that are often challenging to forge using conventional thermal methods. acs.org For pyrazole synthesis, photoredox catalysis can be employed for C-H functionalization, cycloaddition reactions, and the introduction of diverse substituents onto the pyrazole core. acs.orgorganic-chemistry.org Research in this area would aim to develop a direct, light-mediated synthesis of this compound analogues, minimizing waste and energy consumption. mdpi.com
Electrochemistry: Electrosynthesis represents another frontier for sustainable chemistry, using electricity as a traceless reagent to drive oxidation and reduction reactions. thieme-connect.com This method avoids the need for chemical oxidants or reductants, which often generate toxic byproducts. rsc.org Electrochemical methods have been successfully applied to the synthesis and functionalization of pyrazoles, including N-arylation and halogenation reactions. mdpi.comresearchgate.net Future work could establish an electrochemical route to synthesize or modify the target compound, offering advantages in safety, cost, and environmental impact. researchgate.net
| Synthetic Method | Key Advantages | Potential Application for this compound |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. acs.orgorganic-chemistry.org | Direct C-H functionalization of the pyrazole ring or the ethyl/propanoic acid side chains to create diverse analogues. |
| Electrochemistry | Avoids stoichiometric chemical reagents, high functional group tolerance, potential for scalability. thieme-connect.comrsc.org | Green synthesis of the core pyrazole structure and subsequent modifications through controlled potential electrolysis. |
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production
To accelerate the discovery and optimization of bioactive molecules based on the this compound scaffold, integration with modern automation technologies is essential. Flow chemistry and automated synthesis platforms are poised to revolutionize the production of compound libraries for high-throughput screening.
Flow Chemistry: Performing reactions in continuous-flow reactors rather than traditional batch flasks offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This leads to improved reaction yields, higher purity, enhanced safety, and seamless scalability. mdpi.comgalchimia.com Flow chemistry has been successfully applied to the synthesis of various pyrazole structures, demonstrating its potential for the rapid and efficient production of the target compound. rsc.orgrsc.org Future research would focus on developing a multi-step, continuous-flow process for the synthesis of this compound and its derivatives, enabling on-demand production.
Automated Synthesis: Automated platforms can perform numerous reactions in parallel, allowing for the rapid generation of large libraries of related compounds. By systematically varying the substituents on the pyrazole ring or the propanoic acid side chain, these platforms can quickly explore the structure-activity relationship (SAR) landscape. This high-throughput approach is invaluable for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.
Advanced Spectroscopic Characterization Techniques for Conformational and Interaction Studies
A deep understanding of a molecule's three-dimensional structure (conformation) and its interactions with biological targets is crucial for rational drug design. While standard techniques like NMR and IR spectroscopy are essential for basic structural confirmation, advanced methods can provide much deeper insights. ijtsrd.comorientjchem.orgnih.gov
Future research should leverage techniques such as:
Single-Crystal X-ray Diffraction: This powerful technique can determine the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous structural information. nih.gov Obtaining a crystal structure of this compound would be invaluable for understanding its solid-state conformation and intermolecular interactions.
Advanced NMR Techniques: Multi-dimensional NMR experiments (e.g., NOESY, ROESY) can elucidate the conformation of the molecule in solution and map its binding interface when interacting with a target protein.
Computational-Experimental Synergies for Rational Design and Discovery
The integration of computational chemistry with experimental synthesis and testing creates a powerful feedback loop for accelerating drug discovery. eurasianjournals.com This synergistic approach allows for the rational design of new molecules with improved properties, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net
Computational Modeling: Techniques like Density Functional Theory (DFT) can predict the electronic properties, stability, and reactivity of this compound and its proposed analogues. rsc.orgresearchgate.net Molecular dynamics (MD) simulations can explore the compound's conformational flexibility and its behavior in a biological environment, such as a solvent or a protein binding site. eurasianjournals.com
Molecular Docking: This computational tool predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net By docking virtual libraries of pyrazole derivatives into the binding sites of relevant proteins, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity, a key indicator of potential biological activity. nih.gov
| Computational Technique | Application in Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic signatures. eurasianjournals.com |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and stability in solution or when bound to a target. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities to biological targets to guide rational design. researchgate.net |
| QSAR (Quantitative Structure-Activity Relationship) | Building models to predict the biological activity of new analogues based on their structural features. |
Exploration of New Molecular Targets for Mechanistic Research
The pyrazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anti-inflammatory and anticancer activities. frontiersin.orgontosight.ainih.gov While known targets for pyrazole derivatives include enzymes like cyclooxygenases (COX) and various protein kinases, a significant avenue for future research is the identification of novel molecular targets for this compound. nih.govnih.gov
Unbiased screening approaches, such as chemoproteomics or phenotypic screening followed by target deconvolution, could reveal previously unknown proteins that interact with this compound. Identifying new targets would not only open up new therapeutic possibilities but also provide deeper insights into cellular biology and disease mechanisms. This exploration is critical for moving beyond existing applications and discovering innovative uses for this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves condensation reactions or aza-Michael additions to construct the pyrazole ring. For example, in analogous pyrazole derivatives, regioselective formation of the pyrazole core is achieved by reacting hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Key factors include:
- Temperature : Elevated temperatures (80–120°C) favor cyclization.
- Catalysts : Use of acetic acid or trifluoroacetic acid enhances protonation of intermediates, directing regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, pyrazole C=N at ~1600 cm⁻¹) .
- 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 8.39 ppm in DMSO-d6) and confirms stereochemistry .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid : Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
